molecular formula C20H18ClNO4 B14412015 Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester CAS No. 80589-84-0

Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester

Cat. No.: B14412015
CAS No.: 80589-84-0
M. Wt: 371.8 g/mol
InChI Key: PILJLESXWDZUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester is a synthetic organic compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes a benzene ring, a chlorophenyl group, an oxazole ring, and an ethoxy group. Its unique chemical properties make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2-aminoethanol to produce the oxazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A synthetic pyrethroid insecticide with a similar structure but different functional groups.

    Esfenvalerate: An enantiomer of fenvalerate, also used as an insecticide.

    Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester: Another related compound with insecticidal properties.

Uniqueness

Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80589-84-0

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[4-[4-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-2-yl]phenyl]acetate

InChI

InChI=1S/C20H18ClNO4/c1-3-25-20-18(14-8-10-16(21)11-9-14)22-19(26-20)15-6-4-13(5-7-15)12-17(23)24-2/h4-11H,3,12H2,1-2H3

InChI Key

PILJLESXWDZUFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.